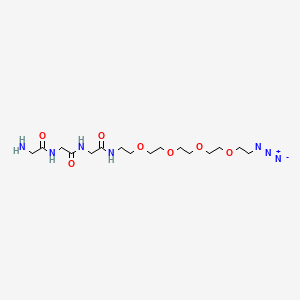

Gly-Gly-Gly-PEG4-azide

Description

Foundational Significance of Bioorthogonal Click Chemistry Reagents

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com The concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their natural environment. wikipedia.org At the heart of bioorthogonal chemistry are "click" reactions, which are characterized by their high reliability, selectivity, and efficiency in forming stable covalent bonds. creativepegworks.comnih.gov

Reagents used in bioorthogonal click chemistry must possess several key characteristics:

Bioorthogonality: They must be unreactive towards the vast array of functional groups present in biological systems, ensuring that they only react with their intended partner. wikipedia.orgrsc.org The azide (B81097) group, being small, metabolically stable, and absent in most biological systems, is an excellent example of a bioorthogonal functional group. wikipedia.orgmdpi.com

Biocompatibility: The reagents and the resulting linkage should be non-toxic and not disrupt the normal functions of the cell or organism. nih.govrsc.org

Favorable Kinetics: The reactions should proceed at a reasonable rate under physiological conditions (e.g., in water at neutral pH and ambient temperature). nih.gov

High Yield and Selectivity: The reactions should produce the desired product with high efficiency and minimal side products. creativepegworks.com

Gly-Gly-Gly-PEG4-azide embodies these principles. Its terminal azide group is a key player in one of the most prominent click reactions: the azide-alkyne cycloaddition. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst in the case of strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes. rsc.orgmedchemexpress.com The ability to perform these reactions in a biological setting has opened up new avenues for labeling, tracking, and manipulating biomolecules with high precision. mdpi.comcreativepegworks.com

Modular Design Principles and Research Utility of Peptide-Polymer Conjugates

Peptide-polymer conjugates are hybrid materials that combine the distinct properties of peptides and synthetic polymers, offering a modular approach to creating functional materials with tailored characteristics. udel.edunih.gov This modular design allows researchers to synergistically combine the biological activity and specific recognition capabilities of peptides with the physicochemical properties of polymers, such as solubility, stability, and self-assembly behavior. udel.edursc.org

The structure of this compound is a prime example of this modularity:

Tri-glycine (Gly-Gly-Gly) Peptide: This short peptide sequence serves multiple purposes. It can act as a flexible and hydrophilic spacer, minimizing steric hindrance during conjugation. axispharm.com In some applications, such as in antibody-drug conjugates (ADCs), this peptide sequence can be designed to be cleavable by specific enzymes, like cathepsins found in lysosomes, allowing for the controlled release of a payload within a target cell. immunomart.comvulcanchem.com

Tetraethylene Glycol (PEG4) Spacer: The PEG4 linker is a hydrophilic chain that enhances the water solubility of the molecule. axispharm.com PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of biomolecules, reduce immunogenicity, and prevent aggregation. vulcanchem.com

Azide Group: This functional group provides the "click" reactivity, enabling the covalent attachment of the entire peptide-PEG construct to another molecule containing a compatible alkyne or cyclooctyne (B158145) group. axispharm.com

This modularity allows for the creation of a wide range of well-defined architectures, from linear conjugates to more complex structures like nanotubes. nih.govrsc.org The ability to precisely control the composition and architecture of these conjugates is crucial for their application in fields such as drug delivery, tissue engineering, and diagnostics. nih.govrsc.org For instance, by varying the peptide sequence or the polymer length, researchers can fine-tune the properties of the resulting nanomaterials to achieve desired outcomes, such as specific cellular uptake or stimuli-responsive drug release. rsc.orgnih.gov

The synthesis of these conjugates often involves techniques like solid-phase peptide synthesis (SPPS) for the peptide component, followed by the attachment of the PEG linker and the introduction of the azide functionality. vulcanchem.com The subsequent click reaction provides an efficient and specific method for conjugation to other molecules or surfaces. udel.edursc.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H31N7O7 immunomart.comprecisepeg.com |

| Molecular Weight | 433.46 g/mol immunomart.comglpbio.com |

| Purity | >95% precisepeg.combiocompare.com |

| Solubility | Soluble in DMSO (100 mg/mL) glpbio.commedchemexpress.com |

| Appearance | (Not specified in search results) |

| Storage | Typically stored at -20°C under nitrogen glpbio.com |

Applications of this compound in Research

| Application Area | Description |

| Antibody-Drug Conjugates (ADCs) | Used as a cleavable linker to attach cytotoxic drugs to antibodies for targeted cancer therapy. The tri-glycine portion can be cleaved by lysosomal enzymes, releasing the drug inside the target cell. medchemexpress.comimmunomart.comvulcanchem.com |

| Bioconjugation and Site-Specific Labeling | The azide group allows for the precise and covalent attachment of the molecule to proteins, surfaces, or other biomolecules functionalized with an alkyne group through click chemistry. axispharm.com |

| Materials Science | The modular nature of the conjugate allows for the self-assembly of peptide-polymer building blocks into well-defined nanostructures, such as nanotubes, for various applications. nih.govrsc.org |

| Drug Delivery | The peptide and PEG components can be tailored to create delivery systems that respond to specific biological stimuli, such as enzymes or pH changes, for triggered drug release. nih.govrsc.org |

Structure

2D Structure

Properties

Molecular Formula |

C16H31N7O7 |

|---|---|

Molecular Weight |

433.46 g/mol |

IUPAC Name |

2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |

InChI Key |

XKWKEPSEKGSYSV-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Molecular Architecture and Functional Contributions of Gly Gly Gly Peg4 Azide Moieties

Role of the Tri-Glycine Peptide Sequence in Bioconjugate Design

The inclusion of a tri-glycine sequence within a linker molecule serves multiple critical functions in the design of bioconjugates. This simple yet elegant peptide motif offers a combination of proteolytic sensitivity, enhanced flexibility, and inherent biocompatibility, making it a valuable component in advanced linker technologies.

Peptide-Mediated Cleavable Linker Mechanisms

A key feature of the tri-glycine sequence is its susceptibility to enzymatic cleavage by proteases that are abundant within the lysosomal compartments of cells. vulcanchem.com This characteristic is particularly advantageous in the design of ADCs, where the cytotoxic payload must be released from the antibody carrier upon internalization into the target cancer cell to exert its therapeutic effect. The acidic environment of lysosomes activates a variety of hydrolases, including cathepsins, which are capable of recognizing and cleaving specific peptide bonds.

The Gly-Gly-Gly sequence can be recognized and cleaved by certain lysosomal proteases, such as cathepsin B, although the efficiency of cleavage may vary. Cathepsin B, a cysteine protease, is known for its dipeptidyl carboxypeptidase activity, preferentially cleaving dipeptides from the C-terminus of a peptide substrate. rsc.org While cathepsin B has a preference for certain amino acid residues at specific positions relative to the scissile bond, studies on its substrate specificity have shown that it can hydrolyze peptides containing glycine (B1666218). nih.govhzdr.de For instance, the specificity constant (kcat/Km) for the hydrolysis of a tripeptide substrate by cathepsin B was shown to be influenced by the amino acid at the P3 position, with glycine exhibiting a measurable, albeit not the highest, rate of cleavage. nih.gov This enzymatic cleavage within the endo-lysosomal pathway ensures that the conjugated payload is released in a controlled manner at the desired site of action, minimizing premature drug release in the systemic circulation and reducing off-target toxicity. vulcanchem.com

Influence on Bioconjugate Flexibility and Biocompatibility

The tri-glycine sequence imparts significant flexibility to the linker. Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, possesses a high degree of conformational freedom. uq.edu.au This inherent flexibility of the polyglycine chain allows the conjugated molecules to adopt a wide range of spatial arrangements, which can be crucial for overcoming steric hindrance and facilitating interactions between the bioconjugate and its target. genovis.com

Quantitative studies on glycine-serine linkers have provided insights into the flexibility of glycine-rich sequences. Modeling these linkers as a wormlike chain revealed persistence lengths, a measure of stiffness, that are relatively low, indicating high flexibility. nih.govacs.orgresearchgate.net For linkers with a high glycine content, the persistence length is in the range that allows for considerable movement of the connected domains. nih.govacs.orgresearchgate.net This flexibility can be critical for the proper folding and function of the conjugated biomolecules.

From a biocompatibility standpoint, the tri-glycine peptide is an ideal component. Composed of a naturally occurring amino acid, it is generally non-immunogenic and readily metabolized by the body. nih.gov The use of such a biocompatible spacer minimizes the risk of eliciting an adverse immune response against the bioconjugate, a critical consideration for therapeutic applications.

Strategic Function of the Tetraethylene Glycol (PEG4) Spacer

The tetraethylene glycol (PEG4) moiety is a synthetic, hydrophilic spacer that plays a pivotal role in modulating the physicochemical properties of the bioconjugate. Its inclusion is a strategic design element aimed at improving solubility, reducing aggregation, and mitigating steric effects.

Enhancing Hydrophilicity and Solubilization of Conjugates

The table below summarizes the impact of PEGylation on the hydrophilicity of bioconjugates.

| Property | Without PEG Spacer | With PEG4 Spacer |

| Solubility | Low aqueous solubility, prone to aggregation | Enhanced aqueous solubility, reduced aggregation vulcanchem.com |

| Hydrophilicity | Generally hydrophobic | Increased overall hydrophilicity of the conjugate nih.gov |

| Formulation | Often requires organic co-solvents | Improved compatibility with aqueous buffers vulcanchem.com |

Mitigating Steric Hindrance in Complex Molecular Assemblies

In complex molecular assemblies, such as an antibody conjugated to a drug molecule, steric hindrance can impede the interaction of the antibody with its target antigen or affect the activity of the conjugated payload. The PEG4 spacer provides a flexible and extended linkage between the antibody and the payload, creating spatial separation between the two components. nih.gov This increased distance and flexibility can minimize steric clashes, ensuring that the antibody retains its binding affinity and that the payload can effectively interact with its cellular target upon release. nih.gov Molecular dynamics simulations have suggested that PEG spacers have a significant effect on the conformational properties of small, highly charged peptides, further highlighting their role in modulating molecular interactions. nih.gov

Azide (B81097) Functional Group: Core for Bioorthogonal Reactivity

The terminal azide group (N₃) is the reactive handle of the Gly-Gly-Gly-PEG4-azide molecule, enabling its covalent attachment to other molecules through highly specific and efficient bioorthogonal reactions. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a cornerstone of this field due to its small size, stability, and lack of reactivity with most biological functional groups.

The azide group can participate in several types of bioorthogonal "click chemistry" reactions, most notably:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially toxic copper catalyst by using a strained cyclooctyne (B158145). The ring strain of the cyclooctyne accelerates the reaction with the azide, allowing for rapid conjugation under physiological conditions. medchemexpress.com

Staudinger Ligation: In this reaction, an azide reacts with a specifically engineered phosphine (B1218219) to form a stable amide bond. medchemexpress.com

The choice of reaction depends on the specific application and the nature of the molecules being conjugated. The versatility of the azide group allows for the precise and site-specific attachment of the this compound linker to proteins, antibodies, or other biomolecules that have been functionalized with a complementary alkyne or cyclooctyne group.

The table below summarizes the key features of the azide-mediated bioorthogonal reactions.

| Reaction | Key Features |

| CuAAC | High efficiency and reaction rate; Requires a copper(I) catalyst. medchemexpress.com |

| SPAAC | Copper-free, ideal for live-cell applications; Utilizes strained cyclooctynes. medchemexpress.com |

| Staudinger Ligation | Forms a native amide bond; Does not require a metal catalyst. medchemexpress.com |

Versatility in Selective Chemical Ligation

The azide group of this compound provides a versatile handle for several types of highly selective chemical ligation reactions, most notably "click chemistry". precisepeg.com These reactions are characterized by their high efficiency, specificity, and compatibility with aqueous environments.

The two primary forms of azide-alkyne cycloaddition reactions are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.govaxispharm.com This method is widely used for bioconjugation, including the synthesis of ADCs. axispharm.com The reaction is typically fast and can be performed under mild, biologically compatible conditions. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed readily with the azide without the need for a catalyst, which can be advantageous in biological systems where copper toxicity is a concern. medchemexpress.commedchemexpress.com

This versatility allows for the precise and efficient coupling of this compound to a wide range of molecules that have been functionalized with an appropriate alkyne group. This has led to its use in various applications, including site-specific protein labeling for diagnostic imaging and the construction of targeted drug delivery systems.

| Ligation Method | Reaction Partner | Key Features | Common Applications |

| CuAAC | Terminal Alkyne | Requires Copper(I) catalyst, high reaction rates, forms a stable triazole linkage. nih.govaxispharm.com | Antibody-Drug Conjugates (ADCs), peptide-oligonucleotide conjugates, protein labeling. axispharm.comnih.gov |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, avoids potential cytotoxicity of copper catalyst. medchemexpress.commedchemexpress.com | Live cell imaging, in vivo bioconjugation, labeling of sensitive biological systems. nih.gov |

| Staudinger Ligation | Phosphine | Forms a stable amide bond, bioorthogonal. nih.govmdpi.com | Cell surface engineering, protein modification. nih.govmdpi.com |

Synthetic Methodologies for Gly Gly Gly Peg4 Azide

Solid-Phase Peptide Synthesis (SPPS) for Oligoglycine Assembly

The foundation of the Gly-Gly-Gly-PEG4-azide molecule is the oligoglycine (Gly-Gly-Gly) backbone, which is typically constructed using Solid-Phase Peptide Synthesis (SPPS). vulcanchem.com This method offers significant advantages over solution-phase synthesis, including the ease of purification and the ability to drive reactions to completion by using excess reagents. bachem.com

The process begins with the C-terminal glycine (B1666218) residue being anchored to an insoluble polymer resin. bachem.com A common strategy involves using a resin functionalized with an acid-labile linker. The synthesis proceeds by the successive addition of Nα-protected glycine monomers. The most prevalent protection strategy for the α-amino group is the fluorenylmethyloxycarbonyl (Fmoc) group. google.com

Each cycle of amino acid addition in Fmoc-based SPPS consists of two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.com This exposes a free N-terminal amine.

Coupling: The next Fmoc-protected glycine is activated using a coupling reagent and then added to the reaction vessel. The activated carboxylic acid of the incoming amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond. science.gov

To streamline the synthesis of the repeating glycine unit, a pre-formed dipeptide, Fmoc-Gly-Gly-OH, can be utilized. google.com This approach reduces the number of coupling cycles required on the solid support. After the final glycine residue is coupled, the N-terminal Fmoc group is removed. The entire triglycine (B1329560) peptide remains anchored to the solid support, ready for the subsequent PEGylation step.

| SPPS Cycle Step | Reagents and Solvents | Purpose |

| Resin Swelling | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis by expanding the polymer matrix. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminal amine. |

| Washing | DMF, Isopropanol, DCM | Removes excess deprotection reagent and byproducts. |

| Amino Acid Coupling | Fmoc-Gly-OH, Coupling Reagents (e.g., DIC/HOBt), DMF | Couples the next protected amino acid to the growing peptide chain. |

| Final Washing | DMF, DCM | Removes excess reagents and soluble byproducts before the next cycle. |

Integration of PEGylation Strategies

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the physicochemical properties of peptides and proteins. worldscientific.comgencefebio.comnih.gov For this compound, a short, discrete PEG linker (PEG4, tetraethylene glycol) is incorporated to enhance water solubility and provide a flexible spacer arm between the peptide and the azide (B81097) functional group. vulcanchem.com

The integration of the PEG4 linker typically occurs after the assembly of the triglycine peptide on the solid support. A heterobifunctional PEG4 derivative is required, one end of which can react with the N-terminal amine of the peptide, and the other end presenting a group that can be converted to an azide. A common precursor is an amino-PEG-alcohol or a carboxylic acid-activated PEG derivative.

One common approach involves coupling an Fmoc-protected amino-PEG-acid derivative to the N-terminus of the resin-bound Gly-Gly-Gly peptide using standard peptide coupling conditions. Alternatively, a tetraethylene glycol derivative with a terminal functional group suitable for coupling to the peptide's N-terminus is employed. vulcanchem.com This "grafting to" approach is efficient for discrete PEG linkers. acs.org The choice of PEGylating reagent and reaction conditions is critical to ensure efficient coupling and to avoid side reactions. biocompare.com The site of attachment must be carefully controlled to retain the desired functionality of the final molecule. biochempeg.com

Azide Functionalization Techniques

The terminal azide group is a key functional moiety of this compound, enabling its participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.compurepeg.com This allows for highly efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) groups. acs.org

The introduction of the azide is typically the final step in the synthesis of the linker portion. If a PEG4 linker with a terminal hydroxyl group was attached to the peptide in the previous step, this hydroxyl group can be converted into an azide. A well-established and efficient method for this transformation is a two-step process: nih.govresearchgate.net

Activation of the Hydroxyl Group: The terminal hydroxyl group of the PEG4 chain is first converted into a better leaving group. This is commonly achieved by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et3N) to form a mesylate or tosylate intermediate, respectively. nih.govepfl.ch

Nucleophilic Substitution: The resulting mesylate or tosylate is then displaced by an azide nucleophile. This is typically accomplished by reacting the intermediate with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as DMF. nih.govepfl.ch

This two-step procedure is highly effective for converting primary alcohols to azides with high yields. nih.gov The resulting azide-terminated PEG linker, still attached to the triglycine peptide on the solid support, is now ready for cleavage and final purification.

| Reaction | Key Reagents | Intermediate/Product |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | PEG-Mesylate |

| Azidation | Sodium Azide (NaN₃) | PEG-Azide |

Advanced Purification Protocols for High Purity Reagents

The final step in the synthesis is the cleavage of the complete this compound molecule from the solid-phase resin and its subsequent purification. High purity (>95%) is critical for its use in sensitive applications like bioconjugation to ensure reproducibility and to minimize side reactions. vulcanchem.com

Cleavage from the resin is typically achieved by treating the resin with a strong acid, such as trifluoroacetic acid (TFA). europeanpharmaceuticalreview.com This acidolytic cleavage removes the peptide from the linker and simultaneously removes any remaining acid-labile side-chain protecting groups if they were used.

The crude product obtained after cleavage is a mixture containing the desired molecule, cleavage byproducts, and scavengers (if used). A multi-step purification strategy is often necessary to achieve the required high purity. The most powerful and widely used technique for the purification of peptide-PEG conjugates is reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov

Purification Techniques for this compound:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying peptides and their conjugates. mdpi.com The separation is based on the differential partitioning of the components between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, typically a gradient of acetonitrile (B52724) or methanol (B129727) in water containing an ion-pairing agent like TFA. nih.gov

Size Exclusion Chromatography (SEC): SEC can be used to separate molecules based on their hydrodynamic radius. This technique is effective for removing small molecule impurities or unreacted starting materials from the larger PEGylated peptide conjugate.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since the PEG chain can shield charges on the peptide, IEX can be used to separate PEGylated species from un-PEGylated precursors or to separate positional isomers if applicable. google.com

The choice of purification method or combination of methods depends on the specific impurities present in the crude product. nih.gov Following purification, the fractions containing the pure product are typically pooled, the solvent is removed (e.g., by lyophilization), and the final product is characterized to confirm its identity and purity using techniques such as mass spectrometry and NMR spectroscopy. acs.org

Mechanistic Principles of Click Chemistry Utilizing Gly Gly Gly Peg4 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. jpt.comnih.gov This reaction is not a true concerted cycloaddition but proceeds through a multistep mechanism involving copper-acetylide intermediates. nih.gov For a molecule like Gly-Gly-Gly-PEG4-azide, CuAAC provides a highly efficient and specific method for conjugation to alkyne-modified biomolecules or payloads. medchemexpress.com

The CuAAC reaction is known for its remarkable efficiency, often proceeding to near-quantitative yields in aqueous environments, which is critical for bioconjugation applications. jpt.commdpi.com The hydrophilic PEG4 spacer on the this compound linker further enhances its solubility and reactivity in physiological buffers. vulcanchem.com While specific kinetic data for this particular linker is not extensively published, the reaction rates for CuAAC are generally very high, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. This allows for rapid conjugation even at low micromolar concentrations of reactants, with many reactions reaching completion within an hour at room temperature. nih.gov

The efficiency of the reaction in aqueous media is paramount. The use of water as a solvent is not only environmentally benign but often accelerates the reaction. mdpi.com High yields are consistently reported for peptide conjugations using CuAAC, frequently exceeding 95% conversion. nih.gov

Table 1: General Parameters for CuAAC Reactions in Aqueous Buffers

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reactants | Azide and terminal alkyne | Highly specific reaction partners. |

| Solvent | Aqueous buffers (e.g., PBS), often with co-solvents (e.g., DMSO, tBuOH) | Biocompatible; co-solvents aid solubility of hydrophobic partners. mdpi.com |

| Temperature | Room Temperature (20-25 °C) | Mild conditions prevent denaturation of biomolecules. nih.gov |

| pH Range | 4 - 12 | Wide tolerance allows for versatility with different biomolecules. jpt.com |

| Reactant Conc. | >10 µM | Reaction proceeds efficiently even at low concentrations. nih.gov |

| Typical Yield | >95% | Highly efficient and reliable for bioconjugation. nih.gov |

The catalytic system is crucial for the success of the CuAAC reaction. The active catalyst is the Copper(I) ion; however, it is prone to oxidation to the inactive Cu(II) state, especially in aqueous, aerobic environments. nih.gov Therefore, catalytic systems typically involve a Cu(II) salt (e.g., CuSO₄) and an in situ reducing agent (e.g., sodium ascorbate) to continuously regenerate the Cu(I) species. nih.gov

To enhance catalyst stability and accelerate the reaction, ancillary ligands are widely used. These ligands chelate the copper ion, protecting it from oxidation and aggregation while increasing its catalytic activity. For bioconjugation, water-soluble tris-triazole ligands are particularly effective. The introduction of a picolyl moiety into the azide probe itself can also create a chelating effect, raising the effective concentration of copper at the reaction site and boosting efficiency. interchim.fr

Table 2: Common Catalytic Systems for Aqueous CuAAC

| Copper Source | Reducing Agent | Ligand Example | Key Features |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate (B8700270) | Tris(benzyltriazolylmethyl)amine (TBTA) | The most common "Sharpless-Fokin" system; TBTA is effective but requires co-solvents. nih.gov |

| CuSO₄·5H₂O | Sodium Ascorbate | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Highly water-soluble ligand, ideal for bioconjugation in purely aqueous systems. |

| CuI or CuBr | None (Cu(I) source) | N,N-Diisopropylethylamine (DIEA) | Used in organic solvents or for solid-phase synthesis; avoids ascorbate. rsc.org |

Emerging Bioorthogonal Reactions for this compound (e.g., Tetrazine Ligation)

The outline's mention of "Tetrazine Ligation" for an azide-containing compound requires clarification. The tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) reaction that occurs between a tetrazine and a strained alkene (most commonly trans-cyclooctene, TCO), not an azide. wikipedia.orgnih.gov It is renowned for its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions available. tcichemicals.combroadpharm.com

The connection between this compound and tetrazine ligation is achieved through the use of heterobifunctional linkers . These are molecules that possess two different reactive handles. In this context, a linker like Tetrazine-PEG-Azide contains both a tetrazine moiety (for IEDDA) and an azide moiety (for CuAAC or SPAAC). lumiprobe.comaxispharm.comconju-probe.com

This dual functionality allows for sequential or orthogonal conjugation strategies. For example, the azide end of a Tetrazine-PEG-Azide linker could be reacted with an alkyne-modified protein via CuAAC. The now protein-bound tetrazine is then available for an extremely rapid subsequent reaction with a TCO-labeled imaging agent or therapeutic molecule. While this compound itself does not undergo tetrazine ligation, it belongs to the same family of azide-functionalized PEG linkers that are incorporated into these more complex, multifunctional chemical tools.

Table 4: Major Bioorthogonal Reaction Classes

| Reaction | Reactive Partners | Catalyst Required? | Typical Rate Constant (M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|---|

| CuAAC | Azide + Terminal Alkyne | Yes (Copper I) | 10⁴ - 10⁵ | High efficiency and regioselectivity. |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | No | 10⁻¹ - 10¹ | Catalyst-free, excellent for live-cell applications. tcichemicals.com |

| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., TCO) | No | 10³ - 10⁶ | Extremely rapid kinetics. tcichemicals.combroadpharm.com |

Advanced Applications in Bioconjugation and Targeted Molecular Assembly

Site-Specific Functionalization of Biomacromolecules

The ability to modify proteins, peptides, and other biomacromolecules at specific sites is crucial for understanding their function and for the development of novel therapeutics and diagnostics. Gly-Gly-Gly-PEG4-azide, in conjunction with bioorthogonal "click chemistry," provides a powerful strategy for achieving such precision.

Protein and Peptide Labeling Strategies

The terminal azide (B81097) group of this compound is a key functional handle for its attachment to biomolecules. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-modified proteins and peptides. medchemexpress.comprecisepeg.com These "click" reactions are highly efficient, specific, and biocompatible, proceeding under mild conditions without interfering with the native structure and function of the biomolecules. biosyntan.debachem.com

One sophisticated strategy for site-specific protein labeling involves the use of enzymes like sortase A. Sortase A recognizes a specific peptide motif (e.g., LPXTG) and can be used to install an alkyne-containing handle onto the C-terminus of a target protein. broadpharm.comnih.gov This alkyne-modified protein can then be readily conjugated with this compound. This chemoenzymatic approach allows for the precise, stoichiometric labeling of proteins, which is difficult to achieve with traditional methods that target reactive amino acid side chains like lysines or cysteines. broadpharm.comresearchgate.net

The table below summarizes common strategies for incorporating the azide functionality for protein and peptide labeling.

| Strategy | Description | Key Features |

| Metabolic Labeling | Cells are cultured with an azide-modified amino acid analog, which is incorporated into newly synthesized proteins. | Enables labeling of proteins in their native cellular environment. |

| Enzymatic Labeling | Enzymes like sortase A are used to attach an azide- or alkyne-containing tag to a specific recognition sequence on the protein. broadpharm.comnih.gov | Provides high site-specificity and control over labeling stoichiometry. broadpharm.com |

| Chemical Modification | Reactive groups on amino acid side chains (e.g., amines, thiols) are chemically modified with a reagent containing an azide group. | A more traditional approach, but can lead to heterogeneous products. |

| Solid-Phase Peptide Synthesis | An azide-containing amino acid is directly incorporated into the peptide sequence during synthesis. | Allows for precise placement of the azide group within the peptide chain. cpcscientific.com |

Design of Cleavable Linkers for Antibody-Drug Conjugate Research Platforms

In the realm of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a major advancement. The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. axispharm.com this compound is an exemplary cleavable linker, designed to be stable in systemic circulation but susceptible to cleavage within the tumor microenvironment or inside cancer cells. medchemexpress.comimmunomart.com

The triglycine (B1329560) peptide sequence is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. Upon internalization of the ADC into a cancer cell, the linker is cleaved by these proteases, releasing the potent cytotoxic drug in close proximity to its intracellular target. cam.ac.ukiphasebiosci.comchempep.com The tetrapeptide sequence Gly-Gly-Phe-Gly has been successfully utilized in the marketed ADC, Enhertu, demonstrating the clinical relevance of such peptide linkers. axispharm.comiphasebiosci.com The Gly-Gly-Gly sequence offers a similar rationale for controlled drug release.

The PEG4 spacer in this compound enhances the solubility and hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation. precisepeg.comaxispharm.com The azide group facilitates the conjugation of the linker to an alkyne-modified cytotoxic drug, completing the ADC construct.

The design principles for these cleavable linkers are summarized in the table below.

| Linker Component | Function | Rationale |

| Triglycine (Gly-Gly-Gly) Peptide | Cleavage Site | Susceptible to cleavage by lysosomal proteases (e.g., cathepsins) that are abundant in the tumor microenvironment, ensuring targeted drug release. nih.gov |

| PEG4 Spacer | Solubility and Pharmacokinetics | Increases the hydrophilicity of the ADC, improving its solubility, reducing aggregation, and potentially extending its circulation half-life. precisepeg.comaxispharm.com |

| Azide Group | Conjugation Handle | Enables efficient and specific attachment to alkyne-modified payloads via click chemistry, ensuring a stable and well-defined ADC. medchemexpress.comprecisepeg.com |

Construction of Multivalent and Multifunctional Bioconjugates

The modular nature of this compound and the efficiency of click chemistry allow for the construction of complex bioconjugates with multiple functionalities. Multivalent bioconjugates, which present multiple copies of a targeting ligand or therapeutic agent, can exhibit enhanced binding affinity (avidity) and biological activity compared to their monovalent counterparts.

For instance, a scaffold molecule, such as a dendrimer or a cyclodextrin, can be functionalized with multiple azide groups. nih.govnih.gov this compound can then be used to attach various alkyne-modified molecules to this scaffold, such as targeting peptides (e.g., RGD), imaging agents (e.g., fluorescent dyes), and therapeutic payloads. researchgate.netplos.org This approach allows for the creation of "all-in-one" nanostructures for targeted drug delivery and diagnostics.

A research team developed a chemoenzymatic-click strategy to display heptavalent proteins on a β-cyclodextrin scaffold. nih.govresearchgate.net Recombinant proteins were first labeled with an alkyne moiety using sortase-mediated ligation and then "clicked" onto an azide-derivatized β-cyclodextrin. nih.govresearchgate.net This method allows for the creation of well-defined, high-valency protein displays.

Integration into Nanomaterial Surface Functionalization

The surface properties of nanomaterials play a critical role in their biological applications. Functionalizing the surface of nanoparticles with biocompatible and targeted moieties can improve their stability, reduce non-specific interactions, and enhance their delivery to specific cells or tissues. This compound serves as an excellent surface modification agent for a variety of nanomaterials.

Chemical Modification of Polymeric Nanoparticles

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely used as drug delivery vehicles. nih.gov Their surfaces can be readily modified using click chemistry. For example, PLGA nanoparticles can be prepared from a polymer that has been co-polymerized with an alkyne-containing monomer. utoronto.ca These alkyne-functionalized nanoparticles can then be reacted with this compound to introduce the triglycine-PEG moiety onto the surface. acs.orgnih.gov This surface modification can improve the nanoparticle's biocompatibility and provide a handle for further conjugation of targeting ligands or other functional molecules.

Functionalization of Metallic Nanostructures

Metallic nanostructures, such as gold nanoparticles (AuNPs), have unique optical and electronic properties that make them attractive for applications in diagnostics and imaging. cytodiagnostics.com The surface of AuNPs can be functionalized with alkyne-terminated self-assembled monolayers. Subsequent click reaction with this compound allows for the covalent attachment of the peptide-PEG linker to the nanoparticle surface. nih.gov This functionalization not only improves the stability and biocompatibility of the AuNPs in biological media but also provides a platform for the attachment of targeting biomolecules, enabling the development of highly specific biosensors and targeted imaging agents.

The table below provides an overview of the functionalization of different nanomaterials.

| Nanomaterial | Functionalization Strategy | Resulting Properties and Applications |

| Polymeric Nanoparticles (e.g., PLGA) | Incorporation of alkyne monomers during polymerization followed by click reaction with this compound. utoronto.caacs.org | Improved biocompatibility, reduced protein adsorption, and a platform for further conjugation of targeting ligands for drug delivery. |

| Gold Nanoparticles (AuNPs) | Formation of an alkyne-terminated self-assembled monolayer on the gold surface, followed by click reaction with this compound. cytodiagnostics.comnih.gov | Enhanced stability in biological fluids, reduced cytotoxicity, and the ability to attach targeting moieties for biosensing and bioimaging applications. |

| Magnetic Nanoparticles | Surface modification with alkyne groups followed by click reaction with this compound. nih.gov | Biocompatible coating for applications in magnetic resonance imaging (MRI), magnetic separation, and targeted drug delivery. |

Engineering of DNA-Based Nanocarrier Systems

DNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct precisely defined nanostructures, which can serve as platforms for targeted drug and gene delivery. The functionalization of these DNA scaffolds with therapeutic payloads, targeting ligands, or imaging agents is crucial for their application. This compound serves as a key component in this functionalization process.

The terminal azide group is the linchpin for conjugation, enabling the use of "click chemistry." This set of bioorthogonal reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific covalent attachment of the linker to DNA strands that have been pre-modified with a corresponding alkyne group. nih.govmdpi.commedchemexpress.com This method is highly valued for its high yield, mild reaction conditions, and compatibility with sensitive biological molecules like DNA. youtube.comnih.gov

Once attached to the DNA nanostructure, the linker's other components fulfill distinct roles:

PEG4 Spacer : The polyethylene (B3416737) glycol chain enhances the hydrophilic nature of the conjugate, which can improve the solubility and stability of the entire DNA nanocarrier assembly in aqueous biological environments. precisepeg.com It also provides a flexible spacer that reduces steric hindrance between the DNA scaffold and the attached functional molecule, ensuring that both components can maintain their native conformation and function. axispharm.com

Triglycine Peptide : The Gly-Gly-Gly sequence offers additional spacing and flexibility. Furthermore, peptide sequences can be designed as cleavable motifs. In the context of drug delivery, this peptide linker can be engineered to be susceptible to cleavage by specific enzymes, such as proteases that are overexpressed in a target tissue (e.g., a tumor environment). This allows for the controlled, site-specific release of a conjugated cargo from the DNA nanocarrier.

The modular nature of this linker allows for the precise assembly of multifunctional DNA-based systems for applications ranging from targeted therapy to advanced diagnostics. mdpi.com

| Component | Primary Function | Advantage in Nanocarrier Engineering |

|---|---|---|

| Azide (N₃) | Bioorthogonal conjugation handle | Enables highly efficient and specific attachment to alkyne-modified DNA scaffolds via click chemistry. medchemexpress.com |

| PEG4 Spacer | Hydrophilic spacer | Improves solubility, reduces aggregation of the nanostructure, and minimizes steric hindrance. axispharm.com |

| Gly-Gly-Gly Peptide | Flexible spacer and cleavable motif | Provides spatial separation and can be designed for enzyme-specific release of cargo in target environments. |

Application in Proteolysis-Targeting Chimeras (PROTACs) Linker Architectures

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. axispharm.com The linker is a critical determinant of a PROTAC's efficacy.

This compound represents a sophisticated linker used in the modular synthesis and optimization of PROTACs. The composition and length of the linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.comresearchgate.net This ternary complex is the necessary intermediate for the ubiquitination and subsequent degradation of the target protein. researchgate.net

The distinct features of the this compound linker contribute significantly to PROTAC design and function:

Length and Flexibility : The combination of the triglycine and PEG4 segments provides a specific length and high degree of flexibility. researchgate.net This allows the two ends of the PROTAC to simultaneously and effectively bind their respective protein partners, which may be sterically demanding. The linker's plasticity is essential for achieving the optimal orientation of the POI and E3 ligase to facilitate ubiquitin transfer. nih.gov

Synthetic Utility : The terminal azide group is invaluable for the synthesis of PROTACs. It allows for the convergent synthesis of a PROTAC library where, for example, a warhead-linker fragment can be "clicked" onto various E3 ligase ligands (or vice-versa) using azide-alkyne cycloaddition. nih.gov This modular approach significantly accelerates the optimization of the linker length, composition, and attachment points, which is often an empirical process to find the most effective degrader. precisepeg.com

Research has shown that even minor modifications to the linker can dramatically impact the stability of the ternary complex and, consequently, the degradation efficiency of the PROTAC. nih.gov The use of well-defined linkers like this compound allows for systematic exploration of these structure-activity relationships.

| Linker Property | Influence on PROTAC Function | Contribution of this compound |

|---|---|---|

| Length | Determines the ability to span the distance between the target and E3 ligase, affecting ternary complex formation. nih.gov | Provides a defined and tunable length. |

| Flexibility | Allows for optimal orientation of the bound proteins, enhancing ternary complex stability. researchgate.net | The combination of the peptide and PEG chain offers significant conformational freedom. |

| Solubility | Impacts the molecule's behavior in biological media and cell permeability. axispharm.com | The PEG component significantly increases the hydrophilicity of the PROTAC. jenkemusa.com |

| Attachment Point | Affects the binding affinity of the ligands and the geometry of the ternary complex. | The azide group provides a versatile handle for consistent and specific chemical attachment. nih.gov |

Development and Characterization of Gly Gly Gly Peg4 Azide Derived Biomaterials

Hydrogel Formation through Bioorthogonal Crosslinking

The formation of hydrogels from precursors like Gly-Gly-Gly-PEG4-azide relies on bioorthogonal crosslinking, a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. researchgate.netnih.gov These reactions enable the creation of stable, three-dimensional polymer networks in aqueous environments under mild conditions, making them ideal for biomedical applications. researchgate.netrsc.org The azide (B81097) group on the this compound molecule is a key functional moiety that allows it to participate in such "click chemistry" reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netmedchemexpress.com This approach avoids the use of cytotoxic catalysts and harmful byproducts often associated with other crosslinking methods. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient, catalyst-free bioorthogonal reaction used to form hydrogel networks. acs.orgresearchgate.netnih.gov The process involves reacting an azide-functionalized polymer, such as this compound, with a complementary polymer functionalized with a strained cyclooctyne (B158145), like dibenzocyclooctyne (DBCO). researchgate.netacs.orgresearchgate.net The inherent ring strain of the cyclooctyne enables the reaction to proceed rapidly upon mixing of the two precursor components without the need for external stimuli or toxic copper catalysts. acs.orgnih.govacs.org This reaction forms a stable triazole linkage, covalently crosslinking the polymer chains into a hydrogel network. rsc.org The resulting hydrogels are non-cytotoxic and capable of supporting cell growth, making them suitable for applications like cell encapsulation. acs.orgresearchgate.netnih.gov

The gelation process via SPAAC is typically very rapid, with hydrogel formation occurring within seconds to minutes at room temperature. researchgate.netacs.org This rapid gelation makes the system a strong candidate for use as an injectable hydrogel, where precursors can be administered in a minimally invasive way to form a scaffold in situ. rsc.orgacs.org

The kinetics of hydrogel formation and the final network connectivity can be precisely controlled by manipulating several reaction parameters. The concentration of the polymer precursors is a key factor; higher polymer weight percentages generally lead to faster gelation times and a more densely crosslinked network. nih.govnih.gov Similarly, the stoichiometry between the azide and alkyne functional groups influences the reaction rate and the completeness of the network formation.

Other factors that can be used to tune gelation kinetics include temperature, pH, and the chemical nature of the crosslinker. nih.govnih.govmdpi.com For instance, lowering the pH or the concentration of the buffer can slow the reaction speed. nih.gov In some systems, the chemical identity of the crosslinking molecule itself has been shown to control gelation times over a wide range, from hours to days, which in turn correlates with the degradation rate of the hydrogel. rsc.org This high degree of control allows for the fabrication of hydrogels with tailored properties suited for specific applications, from rapid-setting bio-adhesives to slower-gelling scaffolds for tissue engineering. researchgate.net

Engineering Tunable Mechanical Properties of Hydrogels

The mechanical properties of hydrogels, such as elasticity and swelling behavior, are critical for their function as biomaterials, as cells and tissues are sensitive to the rigidity of their microenvironment. nih.gov Hydrogels derived from this compound can be engineered with a wide range of tunable mechanical properties by systematically altering the formulation of the precursor solution. nih.govresearchgate.net

The elasticity, or stiffness, of a hydrogel is strongly correlated with its crosslink density, which can be controlled by the stoichiometry and concentration of the polymer precursors. rsc.orgresearchgate.net By varying the weight percent of the PEG-based precursors or the ratio of azide to alkyne functional groups, the resulting hydrogel's Young's modulus or storage modulus can be precisely tuned over several orders of magnitude. acs.orgnih.gov For example, studies on similar PEG-based hydrogels have demonstrated that the storage modulus can be adjusted from as low as 0.3 kPa to over 15 kPa. nih.gov Another study found that the Young's modulus of SPAAC-crosslinked PEG hydrogels could be varied from 1 to 18 kPa by changing the composition and molecular weight of the starting components. acs.org This tunability is essential for mimicking the mechanical properties of various soft tissues. researchgate.net

| Parameter Varied | Resulting Elastic Modulus Range | Crosslinking Chemistry | Reference |

|---|---|---|---|

| Polymer Molecular Weight & Composition | 1 - 18 kPa (Young's Modulus) | SPAAC | acs.org |

| pH and Catalyst Concentration | 0.3 - 15 kPa (Storage Modulus) | Oxime Ligation | nih.gov |

| Weight Percent of PEG | Variable (Stiffness Tunable) | Photopolymerization | researchgate.net |

The length of the polyethylene (B3416737) glycol (PEG) chain in the precursor molecule significantly impacts the hydrogel's swelling behavior and structural integrity. nih.gov The swelling ratio, which measures the amount of water a hydrogel can absorb, is inversely related to the crosslink density. nih.gov Longer PEG chains between crosslinks create a network with a larger mesh size, allowing the hydrogel to absorb more water and exhibit a higher swelling ratio. nih.govrsc.org Conversely, shorter PEG chains result in a tighter network with lower swelling.

For example, a study on SPAAC-crosslinked PEG hydrogels reported mass-based swelling ratios ranging from 45 to 76 relative to the dry state, a variation achieved by altering the polymer molecular weight. acs.org The degree of swelling affects not only the hydrogel's physical dimensions but also its mechanical stability and permeability to nutrients and cellular waste products. nih.gov While a high swelling ratio is often desired for tissue engineering applications, excessive swelling can compromise the structural integrity of the scaffold. acs.org Therefore, the PEG length must be carefully selected to achieve the optimal balance between swelling, stiffness, and stability for the intended application.

| Precursor Characteristic | Effect on Swelling | Observed Swelling Ratio (Mass-based) | Reference |

|---|---|---|---|

| Increasing PEG Molecular Weight | Increased Swelling Ratio | 45 to 76 | acs.org |

| Higher Crosslinker Molecular Weight | Increased Initial Mesh Size & Swelling | Not Specified | nih.gov |

| Increased Hydrophobicity of Macromer | Decreased Swelling Ratio | Variable | nih.gov |

| Use of First-Generation Dendrons | Small Degree of Swelling | Not Specified | nih.gov |

Fabrication of Peptide-Functionalized Biomaterial Scaffolds

The this compound molecule is a versatile building block for fabricating functional biomaterial scaffolds, particularly for tissue engineering and regenerative medicine. rsc.orgrsc.org The terminal azide group allows for its incorporation into a hydrogel matrix via click chemistry, while the tri-glycine peptide sequence can serve as a spacer or recognition site. medchemexpress.com A key advantage of this system is the ability to incorporate additional bioactive peptides into the scaffold to provide specific cues that guide cellular behavior such as adhesion, proliferation, and differentiation. rsc.orgkaust.edu.sa

One common approach is to co-polymerize azide-functionalized PEG precursors with alkyne-functionalized bioactive peptides. rsc.org For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, which promotes cell adhesion, can be readily crosslinked into the hydrogel network. rsc.org Studies have shown that the density of these RGD motifs within the hydrogel significantly affects cell attachment and spreadability. rsc.org Furthermore, advanced fabrication techniques like 3D printing can be used with pre-functionalized polymer-peptide conjugates to create scaffolds with spatially controlled biochemical organization, better mimicking the complexity of native tissues. rsc.org This allows for the creation of multifunctional biomaterials that can locally influence cell behavior within a single construct. rsc.org

Surface Engineering of Research Substrates and Devices

The modification of material surfaces is a critical aspect of developing advanced biomaterials for research applications, including cell culture, tissue engineering, and biosensing. This compound has emerged as a versatile molecular linker for the surface engineering of a variety of substrates. Its unique structure, featuring a tri-glycine segment, a tetra-ethylene glycol (PEG4) spacer, and a terminal azide group, allows for the covalent immobilization of biomolecules, thereby tailoring the surface properties of materials to elicit specific biological responses.

The terminal azide group is particularly significant as it enables the use of "click chemistry," a set of bioorthogonal reactions that are rapid, efficient, and highly specific. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the stable attachment of this compound to surfaces that have been pre-functionalized with alkyne groups, or conversely, the attachment of alkyne-containing biomolecules to azide-functionalized surfaces.

The PEG4 spacer plays a crucial role in presenting the attached biomolecules in a favorable orientation for interaction with the biological environment. This flexible, hydrophilic spacer extends the biomolecule away from the substrate surface, minimizing steric hindrance and non-specific protein adsorption. The tri-glycine sequence can enhance the biocompatibility of the modified surface and can also serve as a recognition site or a cleavage site for specific enzymes, allowing for the controlled release of immobilized molecules.

A notable application of this compound in surface functionalization is in the preparation of targeted nanoparticles. In one study, peptide-MHC (pMHC) proteins were modified with this compound through a sortase-catalyzed transpeptidation reaction. These azide-modified proteins were then conjugated to dibenzocyclooctyne (DBCO)-modified oligonucleotides, which were subsequently hybridized to a DNA-based nanostructure. This approach allows for the precise control of the density and orientation of pMHC proteins on the nanoparticle surface, which is critical for studying T-cell activation. semanticscholar.org

The general process for modifying a research substrate with this compound typically involves a multi-step procedure, which is adaptable to different materials and desired functionalities.

Table 1: Generalized Protocol for Surface Modification using this compound via Click Chemistry

| Step | Procedure | Purpose |

| 1. Substrate Preparation | Cleaning and activation of the substrate surface (e.g., glass, gold, polymer) using methods such as plasma treatment, acid/base washing, or silanization. | To remove contaminants and introduce reactive functional groups (e.g., amines, thiols, hydroxyls). |

| 2. Alkyne Functionalization | Reaction of the activated surface with an alkyne-containing molecule (e.g., an alkyne-silane for glass, an alkyne-thiol for gold). | To introduce the alkyne moiety necessary for the subsequent click chemistry reaction. |

| 3. Immobilization of this compound | Incubation of the alkyne-functionalized surface with a solution of this compound in the presence of a copper(I) catalyst (for CuAAC) or directly (for SPAAC if a strained alkyne is used). | To covalently attach the this compound linker to the substrate surface. |

| 4. Biomolecule Conjugation | Reaction of the azide-terminated surface with an alkyne-modified biomolecule of interest (e.g., peptide, protein, nucleic acid). | To immobilize the desired biomolecule onto the surface via the azide group of the linker. |

| 5. Washing and Characterization | Thorough rinsing of the surface to remove unbound reagents, followed by surface characterization using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and atomic force microscopy (AFM). | To confirm the successful modification of the surface and to assess its properties. |

The successful functionalization of surfaces with this compound can be verified through various analytical techniques. For instance, an increase in the nitrogen signal in XPS spectra would indicate the presence of the azide and peptide components. A decrease in the water contact angle would suggest a more hydrophilic surface due to the PEG spacer. AFM can be used to visualize changes in surface topography and roughness following modification.

The ability to create surfaces with well-defined chemical and biological properties using this compound opens up numerous possibilities in biomedical research. For example, by patterning the immobilization of cell-adhesive peptides onto a non-fouling background, it is possible to create micropatterned surfaces for studying cell adhesion, migration, and differentiation in a controlled manner. Similarly, the covalent attachment of antibodies or enzymes to biosensor surfaces can enhance their sensitivity and stability.

While the primary application of this compound has been in the field of antibody-drug conjugates, its utility as a surface modification agent is a growing area of interest. medchemexpress.com The commercial availability of this compound and the robustness of click chemistry reactions make it an attractive tool for researchers seeking to develop novel biomaterials with tailored surface functionalities.

Table 2: Potential Applications of this compound in Surface Engineering

| Application Area | Specific Example | Desired Outcome |

| Cell Culture | Immobilization of RGD peptides on glass coverslips. | Enhanced cell attachment and spreading for improved cell culture and imaging. |

| Tissue Engineering | Covalent attachment of growth factors to a porous scaffold. | Spatially controlled presentation of bioactive signals to guide tissue regeneration. |

| Biosensors | Functionalization of gold sensor chips with antibodies. | Increased sensitivity and specificity for the detection of target analytes. |

| Drug Delivery | Coating of nanoparticles with targeting ligands. | Improved delivery of therapeutic agents to specific cells or tissues. |

Further research in this area is expected to uncover new and innovative ways to utilize this compound for the development of next-generation biomaterials and medical devices.

Challenges and Future Research Directions for Gly Gly Gly Peg4 Azide

Optimization of Reaction Conditions for Diverse Research Contexts

A primary challenge in the application of Gly-Gly-Gly-PEG4-azide lies in optimizing reaction conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com The efficiency of these conjugation reactions is highly dependent on a variety of factors that must be tailored to the specific biomolecules and payloads involved.

Key parameters requiring optimization include the choice of solvent, pH, temperature, and catalyst system. ku.edunih.gov Since many payload molecules have limited aqueous solubility, organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) are often necessary. ku.edu However, the concentration of these solvents must be carefully managed to prevent the denaturation or altered conformation of sensitive biomolecules. ku.edu Research has shown that a mixture of DMSO and water can be effective, with specific ratios yielding optimal results. nih.gov

Further research is focused on developing more robust and biocompatible catalyst systems for CuAAC. This includes exploring novel copper (I)-stabilizing ligands that can accelerate the reaction rate and reduce potential cytotoxicity associated with copper catalysts. The molar ratios of reactants, including the azide-to-alkyne ratio and the concentration of the reducing agent (like sodium ascorbate) to the copper source, are also critical variables that influence reaction speed and yield. nih.gov

| Parameter | Variable | Considerations for Optimization | Example Finding |

|---|---|---|---|

| Solvent System | Aqueous buffer, Organic co-solvent (e.g., DMSO, DMF) | Balance payload solubility with biomolecule stability. High organic content can cause denaturation. ku.edu | A 65% v/v DMSO-water co-solvent system provided high yields in a model conjugation. nih.gov |

| Reactant Ratio | Azide (B81097) : Alkyne molar ratio | Can influence reaction kinetics and ensure complete conjugation of the limiting reagent. | A 1:2 azide-to-alkyne molar ratio was found to be optimal for conjugating a GLP-1 analog. nih.gov |

| Catalyst System (for CuAAC) | Copper source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Cu(I)-stabilizing ligand | Ligands can improve reaction efficiency and biocompatibility. The ratio of ascorbate (B8700270) to copper is critical. nih.gov | High yields were achieved using a 4:1 sodium ascorbate/copper sulfate (B86663) molar ratio without a stabilizing ligand. nih.gov |

| pH | Acidity/alkalinity of the reaction buffer | Amine-containing buffers (e.g., Tris) should be avoided as they can compete in side reactions. Optimal pH is typically between 7 and 9 for reactions involving NHS esters. ku.edutechnologynetworks.com | Selective N-terminal functionalization can be achieved at a lower pH of around 6.3. ku.edu |

| Temperature | Reaction temperature | Higher temperatures can increase reaction rates but may compromise the stability of biomolecules. | Efficient conjugation was achieved at room temperature. nih.gov |

Scalability of Synthesis for Broad Academic Applications

While this compound is commercially available, its synthesis presents challenges for scalability, which can limit its accessibility for broad academic and high-throughput applications. The synthesis typically involves a multi-step process beginning with solid-phase peptide synthesis (SPPS) to construct the triglycine (B1329560) backbone. This is followed by the conjugation of the PEG4 spacer and the subsequent introduction of the azide functional group.

Exploration of Novel Reaction Partners and Conjugation Architectures

The versatility of the azide group in this compound allows for its conjugation to a wide array of molecules containing complementary functional groups, such as terminal alkynes or strained cyclooctynes like DBCO and BCN. medchemexpress.com A significant area of future research involves expanding the library of reaction partners to create novel and more complex bioconjugates.

This includes the development of innovative payloads for ADCs, such as new classes of cytotoxic agents, and the exploration of non-traditional binding partners. For instance, this linker is being explored for the development of Proteolysis Targeting Chimeras (PROTACs), where precise adjustments to linker length and composition are critical for efficacy. precisepeg.com Researchers are also designing architectures beyond the traditional one-linker-one-payload model. This includes multi-payload systems, where different therapeutic agents are attached to a single antibody, or branched architectures that can alter the pharmacokinetic properties of the resulting conjugate. The development of dual-functional linkers that can react with different partners simultaneously could open doors to creating highly complex and multifunctional therapeutic and diagnostic agents.

Expanding Applications in Advanced Bioengineering Paradigms

Beyond its established role in ADC development, future research aims to leverage this compound in more advanced bioengineering applications. The unique combination of a proteolytically cleavable peptide, a hydrophilic spacer, and a reactive handle makes it an attractive candidate for sophisticated drug delivery systems, tissue engineering, and the creation of novel biomaterials.

In drug delivery, researchers are exploring its use to attach therapeutic agents to nanoparticles, liposomes, or polymers, creating targeted systems that release their payload in specific cellular environments. The cleavable nature of the triglycine sequence is particularly valuable in this context. In the field of tissue engineering, this compound could be used to functionalize hydrogel scaffolds, immobilizing growth factors or cell-adhesion peptides to create bioactive environments that promote tissue regeneration. Another promising avenue is its use in "sortagging," a method for site-specific protein labeling and modification, which can be used to create precise protein-lipid conjugates or to cyclize peptides. vectorlabs.com The continued exploration of this linker in these cutting-edge fields is expected to yield new tools and therapeutic strategies.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing Gly-Gly-Gly-PEG4-azide with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) for the Gly-Gly-Gly tripeptide, followed by conjugation to PEG4-azide via carbodiimide coupling. Validate purity using reverse-phase HPLC (≥95% purity threshold) and structural integrity via -/-NMR (e.g., confirming azide proton signals at ~3.3 ppm and PEG backbone signals) . Mass spectrometry (ESI-TOF) should confirm the molecular ion peak matching the theoretical mass (433.46 g/mol). For reproducibility, document reaction stoichiometry, solvent systems, and purification gradients in line with IUPAC guidelines .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Prepare buffered solutions (e.g., PBS at pH 7.4, 37°C) and incubate the compound over timepoints (0–72 hrs). Quantify degradation via LC-MS, tracking azide group retention and PEG chain integrity. Include controls with protease-rich environments (e.g., serum-containing media) to mimic in vivo conditions. Report degradation half-life () and use Arrhenius plots if extrapolating stability to other temperatures .

Q. What analytical techniques are essential for characterizing this compound’s conjugation efficiency in ADC synthesis?

- Methodological Answer : After conjugating to antibodies via strain-promoted azide-alkyne cycloaddition (SPAAC), use SDS-PAGE/Western blot to confirm linker-antibody integration. Quantify drug-to-antibody ratio (DAR) using UV-Vis (absorbance at 280 nm for antibodies vs. 365 nm for PEG-azide) or hydrophobic interaction chromatography (HIC). Validate functional groups via FT-IR (azide peak at ~2100 cm) .

Advanced Questions

Q. How can researchers resolve contradictions in literature regarding this compound’s aggregation propensity in aqueous solutions?

- Methodological Answer : Contradictions often arise from variations in PEG4 chain hydration or buffer ionic strength. Use dynamic light scattering (DLS) to measure hydrodynamic radius () under differing conditions (e.g., pH 5–8, 0–150 mM NaCl). Compare with cryo-TEM for direct visualization. If aggregation occurs, modify formulation with surfactants (e.g., polysorbate 80) or optimize linker PEGylation degree . Statistical analysis (ANOVA) should validate significance across replicates .

Q. What strategies mitigate off-target effects when using this compound in vivo, given its potential non-specific binding?

- Methodological Answer : Pre-dose with blocking agents (e.g., free PEG4-azide) to saturate non-specific binding sites. Use fluorescence quenching assays (FRET-based) to quantify linker-antibody specificity. For in vivo studies, employ positron emission tomography (PET) with -labeled linkers to track biodistribution. Data should include signal-to-noise ratios and region-of-interest (ROI) analyses .

Q. How can computational modeling guide the optimization of this compound’s cleavage kinetics for targeted drug delivery?

- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model linker-enzyme interactions (e.g., cathepsin B cleavage). Parameterize force fields using experimental hydrolysis rates. Validate predictions with in vitro fluorogenic assays (e.g., FRET substrates). Use QSAR models to correlate PEG spacer length with cleavage efficiency .

Methodological Resources

- Data Presentation : Follow guidelines for tables/figures: raw data in appendices, processed data in main text (e.g., degradation kinetics curves, DAR histograms). Use SI units and error bars (±SEM) .

- Reproducibility : Detailed experimental protocols must include vendor-specific reagents (e.g., Sigma-Aldryl PEG4-azide), instrument calibration data, and negative controls .

- Literature Review : Prioritize primary sources (ACS, RSC journals) over reviews. Use FINER criteria to evaluate research gaps (Feasible, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.